(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide
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Description
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H11N3O3S3 and its molecular weight is 365.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Effects
Some novel thioxothiazolidin-4-one derivatives, closely related to the queried compound, have shown promising anticancer and antiangiogenic effects in studies involving mouse Ehrlich Ascites Tumor (EAT) models. These compounds significantly reduced tumor volume, cell number, and enhanced the lifespan of EAT-bearing mice, alongside demonstrating strong antiangiogenic effects (Chandrappa et al., 2010).
Anticancer Activity in Human Leukemia Cells
Another study synthesized derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid to explore their anticancer effects. These compounds exhibited moderate to strong antiproliferative activity in human leukemia cell lines, dependent on the cell cycle stage and dosage. Especially, compounds 5e and 5f showed potent anticancer activity on the tested cell lines (Chandrappa et al., 2009).
Inhibition of Matrix Metalloproteinases in Tissue Damage
A study designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone, aiming to affect inflammatory/oxidative processes involving free radicals, nuclear factor κB (NF-κB), and matrix metalloproteinases (MMPs). These compounds, particularly one identified as derivative 23, showed significant inhibition of MMP-9, which could be beneficial in tissue damage and wound healing contexts (Incerti et al., 2018).
Antimicrobial Activities
Derivatives of the compound have been evaluated for their antimicrobial activities. For instance, some compounds were synthesized and tested against various bacterial and fungal species, showing comparable effects to standard drugs (Patel & Shaikh, 2010).
Anti-Hyperglycemic Activity
In a study focused on diabetes management, N-substituted-5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives were synthesized and tested for anti-hyperglycemic activity in alloxan-induced diabetic mice. Some compounds showed significant decreases in blood glucose levels, comparable to known drugs like pioglitazone (Mahapatra et al., 2016).
Selective Inhibition of Phosphoinositide 3-Kinase Gamma
Research on a series of furan-2-ylmethylene thiazolidinediones, related to the queried compound, revealed their potential as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ). This selective inhibition could have implications in treating inflammatory and autoimmune diseases (Pomel et al., 2006).
properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S3/c18-11(16-13-15-4-7-22-13)3-5-17-12(19)10(23-14(17)21)8-9-2-1-6-20-9/h1-2,4,6-8H,3,5H2,(H,15,16,18)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDSWVCDLRSCT-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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